molecular formula C15H11F3O B8323377 2-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde CAS No. 726136-61-4

2-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde

Cat. No. B8323377
M. Wt: 264.24 g/mol
InChI Key: KNWLRBCQTDOTPE-UHFFFAOYSA-N
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Patent
US07064120B2

Procedure details

A suspension of (2-methyl-2′-trifluoromethyl-[1,1′-biphenyl]-4-yl)-carboxylic acid of Step C (0.50 g, 1.78 mmol) in thionyl chloride (3 mL) was heated at reflux for 90 minutes. After cooling, the thionyl chloride was removed in vacuo and the residue dissolved in toluene. The solution was concentrated in vacuo to yield the crude acid chloride as a brown oil. The acid chloride was dissolved in dichloromethane (5 mL) and slowly added to a solution of 10,11-dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine (0.49 g, 2.66 mmol) and N,N-diisopropylethyl amine (0.68 mL, 3.90 mmol) in dichloromethane (15 mL). After stirring for 2 hours, the reaction was quenched with water. The organic layer was sequentially washed with 1 N hydrochloric acid, 1 N sodium hydroxide and brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give a yellow foam. Purification by flash chromatography using a solvent gradient of 15 to 25% ethyl acetate in hexane gave a white foam which was crystallized by sonication from ethanol/hexane to provide the title compound (0.55 g) as a white solid, m.p. 127–130° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.49 g
Type
reactant
Reaction Step Three
Quantity
0.68 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([C:8](O)=[O:9])[CH:5]=[CH:4][C:3]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:17]([F:20])([F:19])[F:18].C1C=CN2CC3C=CC=CC=3NCC=12.C(N(CC)C(C)C)(C)C>S(Cl)(Cl)=O.ClCCl>[CH3:1][C:2]1[CH:7]=[C:6]([CH:8]=[O:9])[CH:5]=[CH:4][C:3]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:17]([F:18])([F:19])[F:20]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)C(=O)O)C1=C(C=CC=C1)C(F)(F)F
Name
Quantity
3 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0.49 g
Type
reactant
Smiles
C=1C=CN2C1CNC1=C(C2)C=CC=C1
Name
Quantity
0.68 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the thionyl chloride was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in toluene
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield the crude acid chloride as a brown oil
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with water
WASH
Type
WASH
Details
The organic layer was sequentially washed with 1 N hydrochloric acid, 1 N sodium hydroxide and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow foam
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography
CUSTOM
Type
CUSTOM
Details
gave a white foam which
CUSTOM
Type
CUSTOM
Details
was crystallized by sonication from ethanol/hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C=O)C1=C(C=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: CALCULATEDPERCENTYIELD 116.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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